N-(1-methoxypropan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
N-(1-methoxypropan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxypropan-2-yl group and a 3-methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the piperidine ring with 1-methoxypropan-2-yl chloride under basic conditions.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced through a nucleophilic substitution reaction using 3-methylbenzyl bromide.
Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-1-benzylpiperidine-4-carboxamide
- N-(1-methoxypropan-2-yl)-1-(4-methylbenzyl)piperidine-4-carboxamide
- N-(1-methoxypropan-2-yl)-1-(3-chlorobenzyl)piperidine-4-carboxamide
Uniqueness
N-(1-methoxypropan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide is unique due to the presence of the 3-methylbenzyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-5-4-6-16(11-14)12-20-9-7-17(8-10-20)18(21)19-15(2)13-22-3/h4-6,11,15,17H,7-10,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRMCORADPMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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